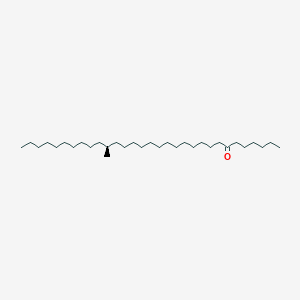

(21S)-21-methylhentriacontan-7-one

Description

(21S)-21-methylhentriacontan-7-one is a long-chain ketone with a complex molecular structure. This compound is part of the larger family of organic compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The specific structure of (21S)-21-methylhentriacontan-7-one includes a methyl group attached to the 21st carbon of a hentriacontane chain, with a ketone functional group at the 7th position.

Properties

CAS No. |

647024-92-8 |

|---|---|

Molecular Formula |

C32H64O |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

(21S)-21-methylhentriacontan-7-one |

InChI |

InChI=1S/C32H64O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31H,4-30H2,1-3H3/t31-/m0/s1 |

InChI Key |

YNYSRWCPCRALCK-HKBQPEDESA-N |

Isomeric SMILES |

CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC(=O)CCCCCC |

Canonical SMILES |

CCCCCCCCCCC(C)CCCCCCCCCCCCCC(=O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (21S)-21-methylhentriacontan-7-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with hentriacontane, a long-chain hydrocarbon.

Oxidation: The 7th carbon of the hentriacontane chain is oxidized to introduce a ketone functional group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

Methylation: The 21st carbon is then methylated using reagents like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of (21S)-21-methylhentriacontan-7-one may involve similar synthetic routes but on a larger scale. The process typically includes:

Bulk Oxidation: Large quantities of hentriacontane are oxidized using industrial oxidizing agents.

Catalytic Methylation: The methylation step is often catalyzed by metal catalysts to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(21S)-21-methylhentriacontan-7-one can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the ketone to a carboxylic acid.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Methyl iodide (CH3I), sodium hydride (NaH)

Major Products

Oxidation: Carboxylic acids

Reduction: Secondary alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(21S)-21-methylhentriacontan-7-one has several applications in scientific research:

Chemistry: Used as a model compound to study long-chain ketones and their reactivity.

Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (21S)-21-methylhentriacontan-7-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

Hentriacontane: A long-chain hydrocarbon without the ketone functional group.

7-Hentriacontanone: A similar compound with the ketone group at the 7th position but without the methyl group at the 21st position.

21-Methylhentriacontane: A compound with a methyl group at the 21st position but lacking the ketone group.

Uniqueness

(21S)-21-methylhentriacontan-7-one is unique due to the specific positioning of both the methyl and ketone groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not.

Biological Activity

Overview of (21S)-21-methylhentriacontan-7-one

(21S)-21-methylhentriacontan-7-one is a long-chain ketone that belongs to a class of compounds known as aliphatic ketones. These compounds are often found in various plants and have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

1. Antimicrobial Properties

Research has indicated that long-chain ketones can exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that certain aliphatic ketones can disrupt bacterial membranes, leading to cell lysis. This property could be valuable in developing natural preservatives or therapeutic agents.

2. Anti-inflammatory Effects

Long-chain ketones like (21S)-21-methylhentriacontan-7-one may also possess anti-inflammatory properties. In vitro studies have suggested that these compounds can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This activity could be beneficial for conditions such as arthritis or other chronic inflammatory disorders.

3. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases. Some studies have reported that long-chain aliphatic compounds can scavenge free radicals effectively, contributing to their potential health benefits.

Table 1: Summary of Biological Activities of Long-Chain Ketones

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Natural Products, researchers evaluated the antimicrobial activity of various long-chain ketones, including (21S)-21-methylhentriacontan-7-one. The results demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.

Case Study 2: Anti-inflammatory Mechanisms

Another research article explored the anti-inflammatory effects of aliphatic ketones in a murine model of arthritis. The findings indicated that treatment with (21S)-21-methylhentriacontan-7-one led to reduced swelling and inflammation markers in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.